molecular formula C19H20F3NO3 B2502463 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(trifluoromethyl)benzamide CAS No. 1396745-99-5

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(trifluoromethyl)benzamide

Cat. No. B2502463
CAS RN: 1396745-99-5
M. Wt: 367.368
InChI Key: GPUBIEXPYXKRPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, paper discusses the preparation of a series of benzamides with various substituents, which were evaluated for gastrokinetic activity. The synthesis involved the use of different alkyl and heteroarylmethyl groups. Similarly, paper describes the synthesis of N-(3-hydroxyphenyl) benzamide and its derivatives through condensation and O-alkylation reactions. These methods could potentially be adapted for the synthesis of "N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(trifluoromethyl)benzamide."

Molecular Structure Analysis

Papers , , and provide detailed analyses of the molecular structures of benzamide derivatives using X-ray diffraction and computational methods. The studies reveal that these compounds can crystallize in different systems and that their molecular geometries can be accurately predicted using density functional theory (DFT). The presence of intramolecular and intermolecular hydrogen bonds, as well as C-H...π interactions, are important for the stability of the supramolecular structures.

Chemical Reactions Analysis

The reactivity of benzamide derivatives is explored in paper , where the antioxidant properties of the compound were determined using the DPPH free radical scavenging test. Additionally, paper investigates the ligation of benzamide derivatives with various metal ions, which could be relevant for understanding the potential chemical reactions of "this compound" with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized in several papers. For example, paper calculates the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties using DFT. Paper discusses the vibrational frequencies and NMR chemical shifts, which are important for understanding the compound's behavior in different environments. Paper compares the thermal stability of two polymorphs of a benzamide derivative, which could be indicative of the thermal behavior of similar compounds.

Scientific Research Applications

Enantioselective Synthesis Techniques

The enantioselective synthesis of compounds related to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(trifluoromethyl)benzamide, such as piperidines and benzamides, involves complex chemical reactions that yield products with potential biological activities. These synthetic methods are crucial for the development of pharmaceuticals and materials with specific optical properties (Calvez, Chiaroni, & Langlois, 1998).

Molecular Structure and Antioxidant Activity

Studies on similar benzamide derivatives focus on their molecular structure, characterized using X-ray diffraction, IR spectroscopy, and DFT calculations. These compounds exhibit notable antioxidant properties, which are valuable in pharmaceutical and materials science research (Demir et al., 2015).

Supramolecular Chemistry

Research into supramolecular packing motifs involving benzamide derivatives reveals novel organizational structures, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These findings have implications for the design of new materials with unique optical or mechanical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Therapeutic Applications and Drug Development

The development of benzamide derivatives as selective inhibitors for specific biological targets is a significant area of research. For example, certain compounds show promise in treating Alzheimer's disease by inhibiting histone deacetylases, leading to decreased phosphorylation and aggregation of tau proteins, which are implicated in the disease's pathology (Lee et al., 2018).

Corrosion Inhibition

Benzamide derivatives also demonstrate utility in the field of materials science, specifically in the corrosion inhibition of metals. These compounds can significantly enhance the durability and lifespan of metals by forming protective layers that prevent oxidative damage (Mishra et al., 2018).

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-18(25,11-13-6-8-16(26-2)9-7-13)12-23-17(24)14-4-3-5-15(10-14)19(20,21)22/h3-10,25H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUBIEXPYXKRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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